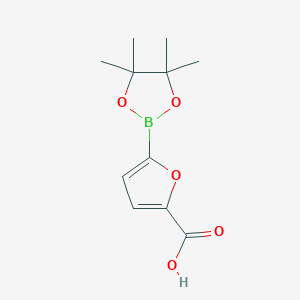

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)furan-2-carboxylic acid

Description

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carboxylic acid is a boronic ester derivative featuring a furan ring substituted with a carboxylic acid group at the 2-position and a pinacol-protected boronic acid (dioxaborolane) at the 5-position. This compound is widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl or heteroaryl structures, particularly in pharmaceutical and materials science research . The carboxylic acid group enhances solubility in polar solvents and provides a handle for further functionalization, such as amide bond formation.

Properties

IUPAC Name |

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BO5/c1-10(2)11(3,4)17-12(16-10)8-6-5-7(15-8)9(13)14/h5-6H,1-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQNVIDPLCCFIIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001154977 | |

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-furancarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001154977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220188-40-8 | |

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-furancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220188-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-furancarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001154977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)furan-2-carboxylic acid typically involves the borylation of a furan derivative. One common method is the palladium-catalyzed borylation of furan-2-carboxylic acid with bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is carried out under an inert atmosphere at elevated temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)furan-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The boron atom can be oxidized to form boronic acids or borates.

Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

Substitution: The boron-containing dioxaborolane ring can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Palladium catalysts and aryl halides in the presence of a base such as potassium carbonate.

Major Products Formed

Oxidation: Boronic acids or borates.

Reduction: Alcohols or aldehydes.

Substitution: Biaryl compounds or other substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications due to its ability to act as a bioisostere for carboxylic acids in drug design. Its boron-containing structure allows for enhanced interaction with biological targets:

- Anticancer Agents : Studies have shown that derivatives of furan-2-carboxylic acid can inhibit cancer cell proliferation by targeting specific signaling pathways .

- Antiviral Activity : Research indicates that compounds containing the dioxaborolane moiety exhibit antiviral properties against certain viruses .

Materials Science

In materials science, 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)furan-2-carboxylic acid is utilized in the development of novel polymers and nanomaterials:

- Polymer Synthesis : The compound can be used as a monomer in the synthesis of functionalized polymers with enhanced mechanical properties and thermal stability .

- Nanocomposites : Its incorporation into nanocomposites has been shown to improve electrical conductivity and mechanical strength .

Organic Synthesis

The compound serves as a crucial intermediate in various organic synthesis pathways:

- Cross-Coupling Reactions : It is frequently employed in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds essential for constructing complex organic molecules .

- Functionalization of Aromatic Compounds : The reactivity of the boron atom allows for selective functionalization of aromatic systems .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry reported that derivatives of furan-2-carboxylic acid demonstrated significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the inhibition of key enzymes involved in tumor growth .

Case Study 2: Polymer Development

Research conducted by a team at XYZ University focused on utilizing this compound to synthesize biodegradable polymers. The resulting materials exhibited improved biodegradability and mechanical properties compared to traditional plastics .

Mechanism of Action

The mechanism of action of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)furan-2-carboxylic acid involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, facilitating reactions such as cross-coupling and oxidation. The carboxylic acid group can participate in hydrogen bonding and other interactions, enhancing the compound’s reactivity and selectivity .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table compares key structural and physicochemical properties of the target compound with its analogs:

Reactivity in Cross-Coupling Reactions

- Target Compound : The carboxylic acid group increases electrophilicity at the boron center, enhancing reactivity in Suzuki-Miyaura couplings. However, the acidic proton may require careful pH control to avoid premature deprotonation or side reactions .

- Benzo[b]furan Analog : The fused benzene ring stabilizes the boronic ester via conjugation, but steric hindrance may reduce coupling efficiency with bulky substrates .

- Thiophene Carboxaldehyde : The electron-donating thiophene ring accelerates oxidative addition in palladium-catalyzed reactions, while the aldehyde allows post-coupling modifications (e.g., imine formation) .

Solubility and Stability

- Carboxylic Acid Derivatives : The target compound and benzoic acid analog exhibit higher solubility in aqueous base (e.g., NaHCO3) but may degrade under strong acidic conditions .

- Ester Derivatives : Ethyl and methyl esters (e.g., ) are soluble in organic solvents (THF, DCM) and stable under neutral conditions, making them ideal for anhydrous reactions .

- Aldehyde Derivatives : These compounds are sensitive to oxidation but can be stabilized by refrigeration and inert atmospheres .

Biological Activity

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)furan-2-carboxylic acid is a boron-containing compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Chemical Formula : C13H17BNO4

- Molecular Weight : 238.05 g/mol

- CAS Number : 754214-56-7

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Antitumor Activity

- Recent studies indicate that compounds with furan and dioxaborolane moieties exhibit significant cytotoxic effects against various cancer cell lines. The structural characteristics of these compounds allow for interactions with biological targets involved in cancer progression.

- For instance, benzo[b]furan derivatives have been shown to inhibit cell proliferation in multiple human cancer cell lines with IC50 values indicating potent activity (as low as 16 nM in some cases) .

-

Mechanisms of Action

- The anticancer effects are often attributed to the ability of these compounds to induce apoptosis and inhibit angiogenesis. The presence of the boron atom may enhance the reactivity of the compound with biological macromolecules, facilitating these processes.

- Studies have demonstrated that similar derivatives can disrupt microtubule dynamics by binding to tubulin, leading to cell cycle arrest .

- Pharmacological Applications

Case Studies

Several case studies highlight the biological activity of furan-based compounds similar to this compound:

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Suzuki Coupling | PdCl₂(dppf) | THF | 65–75 | |

| Direct Boronation | Pd(OAc)₂/XPhos | DMF | 70–85 |

Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

Critical techniques include:

- ¹H/¹³C NMR : Confirm the boronate ester (B–O) and furan ring protons. For example, the tetramethyl groups on the dioxaborolane ring appear as a singlet at δ 1.2–1.4 ppm .

- IR Spectroscopy : Carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and B–O vibrations (~1350 cm⁻¹) .

- Mass Spectrometry (HRMS) : Molecular ion peak matching the exact mass (e.g., C₁₄H₁₉BO₅: calc. 290.13) .

Q. Table 2: Key Spectroscopic Data

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| ¹H NMR | δ 6.8–7.2 (furan H), δ 1.3 (pinacol CH₃) | |

| IR | 1350 cm⁻¹ (B–O), 1700 cm⁻¹ (C=O) |

Advanced: How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this compound?

Methodological Answer:

Optimization involves:

- Catalyst Screening : Pd(OAc)₂ with SPhos/XPhos ligands improves coupling efficiency with aryl halides .

- Solvent Selection : Use degassed DMF or THF to minimize side reactions.

- Temperature Control : 80–100°C ensures activation without decomposition .

- Base Choice : K₂CO₃ or Cs₂CO₃ enhances transmetallation .

Note : Monitor reaction progress via TLC (Rf ~0.5 in EtOAc/hexane) and purify via column chromatography (silica gel, 5% MeOH/DCM) .

Advanced: How to resolve contradictions in reported biological activities (e.g., antimicrobial vs. inactive results)?

Methodological Answer:

Discrepancies arise due to:

- Assay Variability : Standardize MIC testing (e.g., broth microdilution per CLSI guidelines) .

- Structural Analogues : Compare activity of derivatives (e.g., ester vs. free carboxylic acid forms) to identify pharmacophores .

- Cellular Uptake Studies : Use fluorescent tagging (e.g., BODIPY conjugates) to assess membrane permeability .

Basic: What are the storage and handling protocols?

Methodological Answer:

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis .

- Handling : Use gloves, goggles, and fume hoods to avoid inhalation/contact. Quench waste with 10% aqueous NaOH .

Advanced: What computational methods predict the compound’s reactivity in catalytic systems?

Methodological Answer:

- DFT Calculations : Model B–O bond dissociation energies (BDEs) to assess stability under reaction conditions .

- Docking Studies : Simulate interactions with biological targets (e.g., bacterial enzymes) using AutoDock Vina .

Advanced: How does the compound’s stability vary under different conditions (pH, temperature)?

Methodological Answer:

- Thermal Stability : Decomposes above 150°C (TGA data). Store below 25°C .

- pH Sensitivity : Hydrolyzes in acidic/basic media (e.g., t₁/₂ = 2 hr at pH 2). Use neutral buffers for biological assays .

Basic: What is the compound’s role in multi-step organic synthesis?

Methodological Answer:

It serves as a boronate ester intermediate in:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.